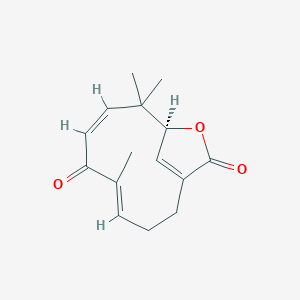![molecular formula C15H24ClNO B2449090 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride CAS No. 1051919-41-5](/img/structure/B2449090.png)
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride, also known as 4-PPMP, is a synthetic compound commonly used in scientific research applications. It is a white crystalline solid with a melting point of about 234°C, and is easily soluble in water, alcohol, and ether. It is also known to be relatively stable in air. 4-PPMP is used in a variety of research applications, including biochemical, physiological, and pharmacological studies.
Wissenschaftliche Forschungsanwendungen
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride is used in a variety of scientific research applications. It is commonly used as a tool for studying the pharmacology of drugs, as it can be used to interact with receptors and other molecules in the body. It is also used to study the biochemical and physiological effects of certain compounds. Additionally, 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride is used in medicinal chemistry research, as it can be used to synthesize compounds with potential therapeutic effects.
Wirkmechanismus
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride is known to interact with several receptor systems in the body, including the muscarinic acetylcholine, serotonin, and opioid receptors. It has been shown to act as an agonist at the muscarinic acetylcholine receptor, and as an antagonist at the serotonin and opioid receptors. Additionally, 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride has been found to interact with certain enzymes in the body, such as acetylcholinesterase and monoamine oxidase, which can lead to biochemical and physiological effects.
Biochemical and Physiological Effects
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride has been found to have several biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. This can result in increased muscle contraction and increased heart rate. Additionally, 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride has been found to inhibit the enzyme monoamine oxidase, which can lead to increased levels of serotonin and other neurotransmitters in the body. This can result in increased alertness, improved mood, and increased appetite.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is relatively stable in air, making it easy to store and handle in the lab. Additionally, it is easily soluble in water, alcohol, and ether, making it easy to incorporate into experiments. However, one limitation is that it is toxic in high concentrations, and should be handled with care in the lab.
Zukünftige Richtungen
There are several possible future directions for 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride. One potential direction is to further explore its interaction with receptor systems and enzymes in the body. Additionally, further research could be done to explore its potential therapeutic effects, as well as its potential applications in medicinal chemistry. Additionally, further research could be done to explore the effects of 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride on other biochemical and physiological processes in the body. Finally, further research could be done to explore the potential toxicity of 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride in high concentrations, and to develop strategies to mitigate this toxicity.
Synthesemethoden
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride is synthesized through the reaction of 3-phenylpropyl chloride with piperidine. This reaction is conducted in the presence of sodium hydride as a base, and yields 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride hydrochloride as the product. The reaction is typically carried out in anhydrous solvents such as toluene or chloroform, and is usually completed within two hours.
Eigenschaften
IUPAC Name |
4-(3-phenylpropoxymethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-5-14(6-3-1)7-4-12-17-13-15-8-10-16-11-9-15;/h1-3,5-6,15-16H,4,7-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVUBRHIPOBESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCCCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2449008.png)
![Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-](/img/structure/B2449012.png)



![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2449020.png)

![tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate](/img/structure/B2449022.png)
![N-(2-furylmethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B2449023.png)
![2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2449026.png)

![1-(3-{[7-Chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B2449029.png)
